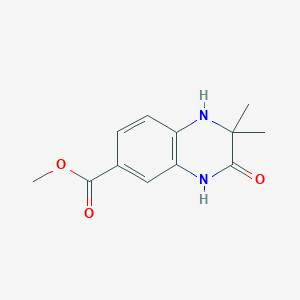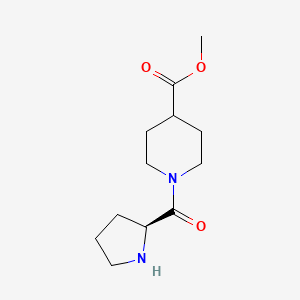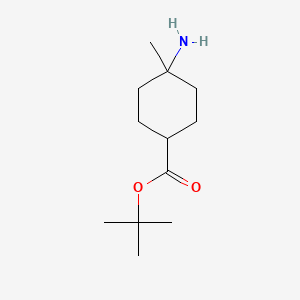![molecular formula C10H17NO3 B13515658 Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)
Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo[2.2.2]octane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through enantioselective reactions. One such method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions. This process uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
While specific industrial production methods for ethyl 4-amino-2-oxabicyclo[22This would include optimizing reaction conditions to ensure consistency and efficiency on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: It has potential as a scaffold for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: Shares the core structure but lacks the amino and oxo functional groups.
2-Oxabicyclo[2.2.2]octane: Similar core structure with different functional groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring system.
Uniqueness
Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific functional groups and the presence of an oxabicyclo[2.2.2]octane core. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-13-8(12)10-5-3-9(11,4-6-10)7-14-10/h2-7,11H2,1H3 |
Clé InChI |
UXQQHCLVGCGIQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC(CC1)(CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)

![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)


![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)




